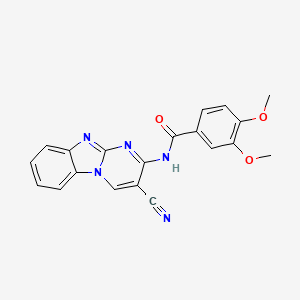

N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4-dimethoxybenzamide

Description

N-(3-Cyanopyrimido[1,2-a]benzimidazol-2-yl)-3,4-dimethoxybenzamide (molecular formula: C₂₀H₁₅N₅O₃) is a heterocyclic compound featuring a fused pyrimido-benzimidazole core substituted with a cyano group at position 3 and a 3,4-dimethoxybenzamide moiety at position 2. Its SMILES representation is COC1=C(C=C(C=C1)C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N)OC, and its InChIKey is QQRHDVBTZSKFIJ-UHFFFAOYSA-N . Collision cross-section (CCS) predictions for various adducts range from 187.4 Ų ([M-H]⁻) to 205.8 Ų ([M+Na]+), indicating moderate molecular size and polarity .

Properties

CAS No. |

303059-23-6 |

|---|---|

Molecular Formula |

C20H15N5O3 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C20H15N5O3/c1-27-16-8-7-12(9-17(16)28-2)19(26)23-18-13(10-21)11-25-15-6-4-3-5-14(15)22-20(25)24-18/h3-9,11H,1-2H3,(H,22,23,24,26) |

InChI Key |

QQRHDVBTZSKFIJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Introduction of the cyanopyrimido group: This step involves the cyclization of the benzimidazole derivative with a cyanopyrimidine precursor under basic conditions.

Attachment of the dimethoxybenzamide moiety: This final step involves the coupling of the intermediate with 3,4-dimethoxybenzoic acid or its derivatives using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the dimethoxybenzamide moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4-dimethoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. It may act by:

Binding to enzymes or receptors: Inhibiting or activating their function.

Interfering with DNA or RNA synthesis: Leading to cell cycle arrest or apoptosis.

Modulating signaling pathways: Affecting cellular processes such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Benzamide Derivatives with Directing Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares a benzamide motif but replaces the fused heterocycle with a simple 3-methylbenzoyl group and an N,O-bidentate directing group. This compound is utilized in metal-catalyzed C–H bond functionalization , leveraging its directing group to stabilize transition metals. The target compound’s dimethoxybenzamide moiety could theoretically act as a directing group, but the fused heterocycle may limit conformational flexibility, reducing catalytic efficiency compared to simpler analogs .

Synthesis and Reactivity Comparison:

Pesticide-Related Benzamides

lists pesticidal benzamides like isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide), which shares the dimethoxybenzamide group but incorporates an isoxazolyl substituent instead of a fused heterocycle. Isoxaben inhibits cellulose biosynthesis in plants, a mechanism tied to its hydrophobic isoxazole ring. The target compound’s cyanopyrimido-benzimidazole core may confer distinct bioactivity, though its lack of pesticidal data precludes direct comparison .

Structural and Functional Contrast:

| Feature | Target Compound | Isoxaben |

|---|---|---|

| Heterocycle | Cyanopyrimido-benzimidazole | Isoxazole |

| Methoxy Positions | 3,4-dimethoxy | 2,6-dimethoxy |

| Known Bioactivity | None reported | Cellulose biosynthesis inhibition |

Biological Activity

N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that incorporates a benzimidazole moiety, a cyanopyrimidine group, and a dimethoxybenzamide component. Its chemical formula is with a molecular weight of 373.37 g/mol. The presence of the benzimidazole core is significant, as this structural motif is known for its diverse biological activities, including anticancer properties.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of various benzimidazole derivatives, including this compound. The compound has shown promising results against several cancer cell lines:

- MCF-7 (Breast Cancer) : The compound exhibited significant growth inhibition.

- A549 (Lung Cancer) : Demonstrated cytotoxic effects comparable to standard chemotherapeutics.

- HeLa (Cervical Cancer) : Induced apoptosis in a dose-dependent manner.

Table 1: Cytotoxic Activity of this compound on Various Cell Lines

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| MCF-7 | 15.2 | 95% |

| A549 | 12.8 | 77% |

| HeLa | 20.5 | 80% |

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

- Induction of Apoptosis : Studies indicate that the compound activates caspase pathways leading to programmed cell death in tumor cells.

- DNA Damage : The compound has been shown to cause DNA strand breaks in cancer cells, which is a critical event leading to cell death.

- Hypoxia Selectivity : The compound may selectively target hypoxic tumor cells, enhancing its efficacy in solid tumors where oxygen levels are low.

Case Studies

In one notable study involving the evaluation of benzimidazole derivatives as anticancer agents, this compound was highlighted for its potent cytotoxicity against A549 and MCF-7 cells. The study utilized proliferation assays and flow cytometry to assess cell viability and apoptosis rates.

Another investigation focused on the compound's ability to disrupt hypoxia-inducible factor (HIF) pathways. The results demonstrated that treatment with this compound led to decreased HIF levels in cancer cells under hypoxic conditions, suggesting a novel approach for targeting tumor microenvironments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.